Aminodehydrochloramphenicol

Description

Historical Context and Discovery within Chloramphenicol (B1208) Research

The story of Aminodehydrochloramphenicol is intrinsically linked to the broader history of chloramphenicol, a potent, broad-spectrum antibiotic first isolated from the soil bacterium Streptomyces venezuelae in 1947 and synthesized in 1949. acs.orgpatsnap.com While chloramphenicol proved effective against a range of serious bacterial infections, its use was soon associated with a rare but often fatal side effect: aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells. annualreviews.orgaap.orgwiley.com

This severe toxicity prompted intensive research into the metabolism of chloramphenicol to identify the underlying causative agents. A key breakthrough came with the identification of dehydrochloramphenicol (B1197969) (DH-CAP), a bacterial metabolite of chloramphenicol. nih.govresearchgate.net Subsequent research in the late 1980s demonstrated that DH-CAP could undergo further transformation within the body. nih.gov Studies revealed that DH-CAP is aerobically reduced in various tissues, including the bone marrow, to form its corresponding amino derivative: this compound. nih.govresearchgate.net The formation of this amino product was confirmed using analytical techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net This discovery was pivotal, shifting the focus towards the metabolic pathways of chloramphenicol's byproducts in understanding its toxicity.

Significance of this compound in Biological Systems and Pathways

The significance of this compound lies in its role as a product of the nitroreduction of dehydrochloramphenicol, a metabolic process that is believed to be a critical step in the manifestation of chloramphenicol-induced toxicity. annualreviews.orgnih.govscielo.br The prevailing hypothesis is that the p-nitro group on the chloramphenicol molecule is a key structural feature responsible for its association with aplastic anemia. annualreviews.orgnih.gov

The conversion of DH-CAP to this compound occurs in tissues that are primary targets of chloramphenicol's toxic effects, most notably the bone marrow. nih.govfrontiersin.org This nitroreduction has also been observed in other human tissues and cells, including the liver, Raji cells, and HL-60 tumors. nih.gov The formation of this compound is indicative of a broader metabolic process that involves the generation of toxic intermediates. nih.govfrontiersin.org It is suggested that the genotoxicity of DH-CAP is directly related to its nitroreduction within the target tissue, leading to the in-situ production of reactive molecules that can damage cellular components, including DNA. nih.govfrontiersin.org This localized metabolic activation within the bone marrow provides a strong link between the formation of this compound and the development of aplastic anemia. nih.govfrontiersin.org

The general mechanism of nitroreduction involves a six-electron reduction of the nitro group to sequentially form nitroso, N-hydroxylamino, and finally, the amino functional group. scielo.br This process is catalyzed by a variety of enzymes known as nitroreductases. scielo.br

Current Research Landscape and Knowledge Gaps

Current research continues to explore the intricate mechanisms of chloramphenicol toxicity, with a significant focus on the role of its metabolites. Recent studies have delved into the stereoselective metabolism of chloramphenicol by environmental bacteria, which could have implications for understanding resistance and environmental impact. frontiersin.org There is also ongoing investigation into the effects of sublethal doses of chloramphenicol on bacterial processes like biofilm formation. frontiersin.org

Despite decades of research, specific knowledge gaps concerning this compound persist. A primary area requiring further investigation is the precise identification of the specific human nitroreductase enzymes responsible for the conversion of dehydrochloramphenicol to this compound in the bone marrow. While the general class of enzymes is known, the specific isozymes and their genetic polymorphisms that might predispose individuals to higher rates of this toxic metabolic pathway are not fully characterized.

Furthermore, while the link between nitroreduction and toxicity is well-supported, the exact downstream molecular events following the formation of this compound and its precursors that lead to aplastic anemia are still being elucidated. wiley.com A more detailed understanding of how these metabolites interact with hematopoietic stem cells and progenitor cells is needed. Finally, while analytical methods for detecting this compound exist, the development of more sensitive and high-throughput assays could aid in further toxicological studies and potentially in identifying at-risk individuals.

Detailed Research Findings

The formation of this compound from Dehydrochloramphenicol has been observed in various biological systems. The table below summarizes key findings from in vitro studies.

| Biological System | Observation | Analytical Method | Reference |

|---|---|---|---|

| Human and Rabbit Bone Marrow Homogenates | Aerobic nitroreduction of DH-CAP to this compound was observed. The reduction was dependent on both cell concentration and time. | Bratton Marshall colorimetric assay and HPLC | nih.gov |

| Human Liver | Reduction of DH-CAP to this compound was observed. | HPLC | nih.gov |

| Raji Cells | Reduction of DH-CAP to this compound was observed. | HPLC | nih.gov |

| HL-60 Tumors | Reduction of DH-CAP to this compound was observed. | HPLC | nih.gov |

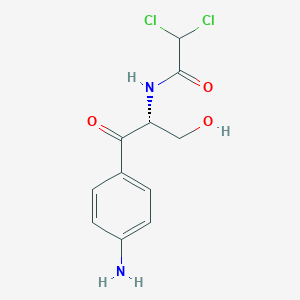

Structure

2D Structure

3D Structure

Properties

CAS No. |

129085-22-9 |

|---|---|

Molecular Formula |

C11H12Cl2N2O3 |

Molecular Weight |

291.13 g/mol |

IUPAC Name |

N-[(2R)-1-(4-aminophenyl)-3-hydroxy-1-oxopropan-2-yl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C11H12Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8,10,16H,5,14H2,(H,15,18)/t8-/m1/s1 |

InChI Key |

ZHFOKHSFTCVZFC-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)N |

Other CAS No. |

129085-22-9 |

Synonyms |

ADHCAP aminodehydrochloramphenicol |

Origin of Product |

United States |

Structural Characterization and Stereochemical Analysis Methodologies

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details. A combination of techniques is typically employed to build a comprehensive picture of a molecule's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of individual atoms.

While NMR is a fundamental tool for the structural analysis of organic compounds, specific ¹H or ¹³C NMR spectral data for Aminodehydrochloramphenicol have not been detailed in the reviewed scientific literature. Characterization of related chloramphenicol (B1208) metabolites has been performed using techniques like two-dimensional NMR, which would be applicable for confirming the structure of this compound. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining molecular weight and can provide structural information through the analysis of fragmentation patterns.

The characterization of this compound has been successfully performed using thermospray liquid chromatography-mass spectrometry (LC-MS). researchgate.net Thermospray is a soft ionization technique suitable for analyzing thermally labile molecules, which generates a spectrum with a prominent protonated molecular ion ([MH]⁺) and some fragment ions. wikipedia.orgscripps.eduunt.eduresearchgate.net This allows for the clear determination of the compound's molecular weight.

In a study analyzing chloramphenicol and related compounds, the thermospray mass spectrum of this compound was obtained. researchgate.net The spectrum showed a prominent protonated molecular ion ([MH]⁺) at an m/z of 303. This corresponds to the expected molecular weight of the compound, confirming its identity. The spectrum also presented some fragment ions, which provide further structural evidence. researchgate.net

| Ion Type | Reported m/z | Interpretation | Reference |

| Protonated Molecular Ion ([MH]⁺) | 303 | C₁₁H₁₂Cl₂N₂O₄ + H⁺ | researchgate.net |

| Fragment Ions | Not specified | Structural fragments of the parent molecule | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: This technique measures the vibration of atoms in a molecule. Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups such as hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and nitro (-NO₂) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information on electronic transitions within a molecule, and is particularly useful for identifying chromophores, which are typically conjugated π-electron systems.

While IR and UV-Vis spectroscopy are standard methods for characterizing chloramphenicol and its analogues, specific spectra and absorption data exclusively for this compound are not available in the reviewed literature. For the parent compound, chloramphenicol, characteristic UV absorption occurs around 272-278 nm. researchgate.netnih.gov

Mass Spectrometry (MS) Applications in Characterization

X-ray Crystallography and Crystallographic Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map and a complete molecular structure can be generated.

This technique has been used to determine the structures of various chloramphenicol analogues, often in complex with their biological targets like the ribosome. researchgate.netscripps.eduresearchgate.net However, a specific X-ray crystal structure for this compound or its complexes has not been reported in the surveyed scientific literature. Therefore, no crystallographic data, such as unit cell dimensions or space group, are available for this specific compound.

Chiral Analysis and Stereochemical Assignment Techniques

This compound, like its parent compound chloramphenicol, possesses chiral centers, meaning it can exist as multiple stereoisomers. Since different stereoisomers can have varied biological activities, their separation and analysis are critical.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating the stereoisomers of chloramphenicol and its metabolites. researchgate.net Chiral columns, such as those based on α1-acid glycoprotein (B1211001) (AGP), are designed to interact differently with each enantiomer, allowing for their separation and quantification. researchgate.net This methodology enables the discrimination of biologically active isomers from inactive ones. researchgate.net

While chiral LC-MS/MS methods have been developed for the comprehensive analysis of chloramphenicol isomers and related metabolites, a study specifically detailing the chiral separation of this compound enantiomers has not been found in the reviewed literature. researchgate.netresearchgate.net

Biosynthetic and Metabolic Pathways of Aminodehydrochloramphenicol Formation

Enzymatic Nitroreduction of Chloramphenicol (B1208) and Aminodehydrochloramphenicol Generation.nih.govnih.gov

The primary route for the formation of this compound from chloramphenicol is through the enzymatic reduction of its p-nitro group. This biotransformation is a critical step in the metabolic fate of chloramphenicol and has been observed in various biological systems.

Identification and Characterization of Enzymes Involved (e.g., Nitroreductases)

The key enzymes responsible for the nitroreduction of chloramphenicol are nitroreductases. These are a family of flavin-dependent enzymes that utilize NAD(P)H as a reducing agent to catalyze the reduction of nitro compounds. researchgate.net

Several bacterial nitroreductases have been identified and characterized for their ability to reduce chloramphenicol. A notable example is the NfsB nitroreductase from Haemophilus influenzae. nih.govasm.orgmdpi.com Studies have shown that the expression of the H. influenzae nfsB gene confers resistance to chloramphenicol in Escherichia coli. nih.gov This resistance is achieved through the reduction of chloramphenicol's nitro group to an amino group, forming amino-chloramphenicol. nih.govasm.org

The NfsB family of enzymes, particularly from Haemophilus and Neisseria species, have been shown to be efficient in this conversion. asm.org While E. coli also possesses nitroreductases like NfsA and NfsB, the H. influenzae NfsB homolog has demonstrated a more effective reduction of chloramphenicol. nih.gov The reduction of the nitro group can proceed through a nitroso intermediate before the final amino product is formed. researchgate.netresearchgate.net

In mammalian systems, the metabolism of chloramphenicol also involves nitroreduction. Studies have demonstrated that human and rabbit bone marrow can aerobically reduce dehydrochloramphenicol (B1197969), a metabolite of chloramphenicol, to this compound. researchgate.netnih.gov This reduction has also been observed in other human tissues, including the liver. researchgate.netnih.gov The enzymes involved in mammalian systems are part of the broader family of nitroreductases present in both prokaryotes and eukaryotes. researchgate.net

Reaction Kinetics and Substrate Specificity of Nitroreductases

The enzymatic reduction of chloramphenicol by nitroreductases generally follows Michaelis-Menten kinetics. nih.gov The catalytic efficiency of these enzymes can vary significantly depending on the specific homolog and the substrate.

For instance, the H. influenzae NfsB enzyme exhibits classic Michaelis-Menten kinetics when acting on chloramphenicol. nih.gov Kinetic analyses of various NfsB homologs from different Haemophilus and Neisseria strains have revealed differences in their apparent maximum rates (Vmax) and Michaelis constants (Km). asm.org For example, the NfsB from H. influenzae strain 12 showed a higher catalytic efficiency (kcat/Km) compared to the NfsB from strain KW20. asm.org

Nitroreductases are known for their broad substrate specificity, acting on a variety of aromatic nitro compounds. nih.gov The H. influenzae NfsB, for example, can also reduce other 5-nitro antibiotics like metronidazole (B1676534) and nitrofurantoin, although the reduction of these compounds is often incomplete. nih.gov This incomplete reduction can lead to the formation of cytotoxic reactive hydroxylamines, which is the basis for the antimicrobial activity of these pro-drugs. nih.gov In contrast, the complete reduction of chloramphenicol to amino-chloramphenicol results in its inactivation. nih.govasm.org

The substrate specificity of these enzymes is a critical factor in their biological function. While the reduction of chloramphenicol is a secondary activity for some "housekeeping" nitroreductases, this promiscuous activity can lead to the evolution of antibiotic resistance. researchgate.netasm.org

| Enzyme | Organism | Substrate | Kinetic Parameters | Reference |

| NfsB | Haemophilus influenzae | Chloramphenicol | Follows Michaelis-Menten kinetics | nih.gov |

| NfsB (strain 12) | Haemophilus influenzae | Chloramphenicol | Higher catalytic efficiency than strain KW20 NfsB | asm.org |

| NfsB (strain Z2491) | Neisseria meningitidis | Chloramphenicol | Lower activity compared to H. influenzae KW20 NfsB, driven by a larger Km value | asm.org |

Precursor Analysis and Metabolic Intermediates in Biological Systems

The metabolic pathway of chloramphenicol involves several intermediates beyond this compound. In bacterial systems, the reduction of the nitro group is a key step. The process can involve the formation of a nitroso intermediate before the final amino product is generated. researchgate.netresearchgate.net Besides nitroreduction, other metabolic transformations of chloramphenicol have been observed, such as oxidation of the hydroxyl groups and acetylation. researchgate.net

In mammalian systems, particularly in the liver, chloramphenicol undergoes more complex metabolism. Rat liver microsomes have been shown to metabolize chloramphenicol into several products, including chloramphenicol aldehyde, p-nitrobenzyl alcohol, N-(2-oxoethyl)dichloroacetamide, and N-(2-hydroxyethyl)dichloroacetamide. nih.gov This pathway is dependent on NADPH and oxygen and is catalyzed by cytochrome P-450. nih.gov The initial oxidation to chloramphenicol aldehyde can be followed by a retro-aldol cleavage to yield p-nitrobenzaldehyde and N-(2-oxoethyl)dichloroacetamide. nih.gov These aldehydes can then be further reduced. nih.gov

The producing organism of chloramphenicol, Streptomyces venezuelae, also metabolizes the antibiotic. nih.gov When radiolabeled chloramphenicol was introduced to cultures of a Streptomyces strain, metabolites such as p-nitrophenylserinol and N-acetyl-p-nitrophenylserinol were identified. cdnsciencepub.com

Comparative Metabolic Studies Across Diverse Biological Matrices (e.g., bacterial, mammalian in vitro models).nih.gov

The metabolism of chloramphenicol and the formation of its metabolites, including this compound, vary across different biological systems.

Bacterial Metabolism: In many bacteria, particularly pathogenic and commensal species, the primary metabolic pathway for chloramphenicol inactivation is nitroreduction. asm.orgresearchgate.net This has been observed in species like Haemophilus influenzae, Neisseria species, and various gut bacteria. nih.govasm.org This pathway often leads to antibiotic resistance. nih.govasm.org Another common bacterial resistance mechanism is the acetylation of chloramphenicol by chloramphenicol acetyltransferase (CAT). researchgate.netannualreviews.org

Mammalian Metabolism: In mammals, chloramphenicol is primarily metabolized in the liver through glucuronidation, which inactivates the drug. wikipedia.orginchem.org However, as mentioned earlier, oxidative pathways also exist, leading to a different set of metabolites. nih.gov Furthermore, studies have shown that mammalian tissues, including bone marrow, can perform nitroreduction of chloramphenicol metabolites. researchgate.netnih.gov This is significant as the bone marrow is a target for chloramphenicol toxicity. researchgate.net Comparative studies with the analog thiamphenicol, which has a methyl-sulfonyl group instead of a nitro group, have been conducted to understand the role of the nitro group in both metabolism and toxicity. annualreviews.orgnih.govnih.gov

| Biological Matrix | Primary Metabolic Pathway(s) | Key Metabolites | Significance | Reference |

| Bacteria (H. influenzae, Neisseria spp.) | Nitroreduction | Amino-chloramphenicol | Antibiotic resistance | nih.govnih.govasm.org |

| Mammalian Liver | Glucuronidation, Oxidation | Chloramphenicol glucuronate, Chloramphenicol aldehyde, p-nitrobenzyl alcohol | Detoxification and excretion | nih.govwikipedia.orginchem.org |

| Mammalian Bone Marrow | Nitroreduction | This compound | Potential link to toxicity | researchgate.netnih.gov |

| Streptomyces (producing organism) | Deacylation, N-acetylation | p-nitrophenylserinol, N-acetyl-p-nitrophenylserinol | Autoregulation of antibiotic production | cdnsciencepub.com |

Regulation of this compound Formation Pathways

The formation of this compound is intrinsically linked to the expression and activity of nitroreductase enzymes. The regulation of these enzymatic pathways can occur at different levels.

In bacteria, the expression of nitroreductase genes like nfsB can be influenced by environmental factors and the presence of substrates. While some nitroreductases are considered "housekeeping" enzymes with broad substrate specificity, their expression can be modulated. asm.org For instance, the presence of chloramphenicol could potentially select for bacteria with higher expression or more efficient variants of these enzymes, leading to increased resistance. nih.gov

In plants, the biosynthesis of 5-aminolevulinic acid (ALA), a precursor for tetrapyrroles, is regulated by light at the transcriptional level of the enzymes involved, such as Glu-tRNA reductase and glutamate (B1630785) 1-semialdehyde 2,1-aminomutase. nih.govnih.gov While this is a different pathway, it illustrates how metabolic pathways involving amino acid derivatives can be tightly regulated.

Molecular Mechanisms of Action and Biological Interactions

Interactions with Cellular Macromolecules (e.g., proteins, nucleic acids)

The biological activity of Aminodehydrochloramphenicol is intrinsically linked to its precursor, Dehydrochloramphenicol (B1197969) (DH-CAP), a metabolite of Chloramphenicol (B1208) (CAP) produced by intestinal bacteria. wiley.cominchem.org The interactions of these related compounds, particularly with nucleic acids and enzymes, define their molecular mechanism.

Binding Studies and Ligand-Target Interactions

The primary macromolecular target identified in studies involving the metabolic pathway leading to this compound is deoxyribonucleic acid (DNA). Research has demonstrated that DH-CAP, the direct precursor, is capable of inducing DNA single-strand breaks in various intact human cell lines, including lymphoblastoid cells, activated lymphocytes, and bone marrow cells. wiley.comjmb.or.kr This genotoxic effect is comparable in magnitude to that of nitroso-chloramphenicol, another reactive metabolite of Chloramphenicol. wiley.com

The genotoxicity of DH-CAP is believed to be mediated through its metabolic products. nih.gov The process involves the reduction of DH-CAP's nitro group within the target tissue, leading to the in-situ production of toxic intermediates, a pathway that results in the formation of this compound. nih.govresearchgate.netresearchgate.net This suggests that the interaction with DNA is not a direct binding of the stable precursor but rather an attack by reactive species formed during its metabolic conversion. This mechanism of action, where a compound is metabolically activated to a DNA-damaging agent, is a critical aspect of its ligand-target interaction. The p-NO2 group on the molecule is considered the key structural feature responsible for the DNA damage that may underlie the aplastic anemia associated with Chloramphenicol. nih.govresearchgate.net

Interactive Table: Summary of Key Molecular Interactions

| Compound/Metabolite | Macromolecular Target | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Dehydrochloramphenicol (DH-CAP) | DNA | Induces single-strand breaks in intact human cells. | wiley.comjmb.or.kr |

| This compound Formation Pathway | DNA | Implicated in the genotoxicity of DH-CAP via production of toxic intermediates during its formation. | nih.govresearchgate.netresearchgate.net |

| Chloramphenicol (Parent Compound) | Mitochondrial Ribosomes (70S) | Binds to the 50S subunit, inhibiting mitochondrial protein synthesis. | inchem.orgjmb.or.kr |

| Nitrosochloramphenicol (Metabolite) | Mitochondrial DNA Polymerase | Inhibits enzyme activity. | inchem.org |

Modulation of Enzyme Activity by this compound

The formation of this compound is the result of enzymatic action. Studies have shown that Dehydrochloramphenicol undergoes aerobic nitroreduction in bone marrow cell homogenates, a process that is both time- and cell concentration-dependent. nih.gov This conversion, confirmed by the detection of this compound via high-performance liquid chromatography (HPLC), demonstrates a direct interaction between a precursor and cellular enzymes. nih.govresearchgate.net The enzymatic reduction has also been observed in other tissues, highlighting a broader metabolic capability. researchgate.netresearchgate.net

While direct studies on this compound's ability to modulate other enzymes are scarce, the parent compound, Chloramphenicol, is known to inhibit mitochondrial protein synthesis by binding to the 70S mitochondrial ribosome, an action that underlies its reversible, dose-dependent bone marrow suppression. inchem.orgjmb.or.kr Furthermore, Chloramphenicol can act as a suicide substrate, causing inactivation of cytochrome P-450 enzymes. inchem.org Another metabolite, nitrosochloramphenicol, has been shown to inhibit mitochondrial DNA polymerase. inchem.org

Interactive Table: Tissues with Observed Nitroreductase Activity on Dehydrochloramphenicol

| Tissue/Cell Type | Finding | Reference |

|---|---|---|

| Human Bone Marrow | Demonstrated aerobic nitroreduction of DH-CAP to this compound. | nih.gov |

| Rabbit Bone Marrow | Showed nitroreduction of DH-CAP. | nih.gov |

| Human Liver | Observed reduction of DH-CAP. | researchgate.netresearchgate.net |

| Raji Cells (Human Lymphoblastoid) | Observed reduction of DH-CAP. | researchgate.netresearchgate.net |

| HL-60 Tumors | Observed reduction of DH-CAP. | researchgate.netresearchgate.net |

Cellular Uptake and Transport Mechanisms

Specific molecular transport studies for this compound have not been detailed in the available literature. However, research on its parent compounds provides insight into its likely mechanism of cellular entry. Studies on Chloramphenicol and its nitroso-derivative (NO-CAP) in a human lymphoblastoid cell line found that cellular uptake is rapid and temperature-independent, which is characteristic of passive diffusion. nih.gov The cell membrane appears to be readily permeable to the basic Chloramphenicol structure. fortunejournals.com

Research into novel Chloramphenicol derivatives further supports this. For instance, conjugating Chloramphenicol with other molecules like triphenylphosphonium (TPP) or polyamines has been explored to enhance penetration of bacterial membranes. nih.govmdpi.com These strategies often work by destabilizing the membrane's lipopolysaccharide layer or utilizing specific cellular uptake systems. nih.gov This indicates that while the core structure can likely cross the cell membrane passively, its transport can be influenced by modifications.

Impact on Specific Biochemical Pathways and Cellular Processes

The formation of this compound is a key step in a metabolic pathway that leads to significant cellular disruption, primarily through genotoxicity. researchgate.netresearchgate.net The conversion of DH-CAP to its amino derivative by nitroreductase enzymes is a bioactivation process that culminates in DNA damage. wiley.comnih.gov This directly impacts pathways related to genome integrity, DNA repair, and cell cycle regulation.

A related and critical biochemical process affected by the broader class of Chloramphenicol compounds is mitochondrial protein synthesis. inchem.org The parent drug, Chloramphenicol, is a known inhibitor of this process, which can lead to impaired energy metabolism and is considered a primary mechanism for the dose-related bone marrow suppression it causes. inchem.orgjmb.or.krmdpi.com The structural similarity between bacterial and mitochondrial ribosomes makes mitochondria a vulnerable target within eukaryotic cells. inchem.org

Investigation of Downstream Molecular and Cellular Responses

The downstream molecular and cellular consequences of the pathway involving this compound stem directly from the initial macromolecular damage. The induction of DNA single-strand breaks by its precursor, DH-CAP, triggers cellular stress responses. wiley.comresearchgate.net Such DNA damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death.

In studies with the parent compound Chloramphenicol, exposure of myelogenous leukemia cells led to an arrest of the cell cycle and the induction of apoptotic cell death via a caspase-dependent pathway. jmb.or.kr These are classic downstream responses to significant cellular stress and DNA damage. The genotoxicity associated with the metabolic formation of this compound is thought to be a key event in the etiology of the rare but fatal, non-dose-related aplastic anemia seen with Chloramphenicol therapy. nih.govmdpi.com This severe hematological disorder represents the ultimate pathological outcome of the initial molecular interactions.

Structure Activity Relationship Sar Studies of Aminodehydrochloramphenicol and Its Analogs

Design Principles for Aminodehydrochloramphenicol Derivatives

The design of derivatives based on the chloramphenicol (B1208) scaffold is guided by several key structural features known to be critical for its antibacterial activity. These principles are derived from decades of research involving the synthesis and biological evaluation of numerous analogs. mdpi.comyoutube.comslideshare.net

The primary structural components of chloramphenicol that are pivotal for its biological function include:

The p-nitrophenyl group: This aromatic ring is a crucial component. While it can be replaced by other aromatic or heterocyclic systems, such modifications often lead to a decrease in antibacterial potency. researchgate.netscribd.com The position of the nitro group is also critical; moving it from the para position to the ortho or meta position results in a significant loss of activity. youtube.com

The D-threo configuration: Of the four possible stereoisomers, only the D-threo isomer exhibits significant antibacterial activity. scribd.com This stereochemical arrangement is essential for the precise positioning of the molecule within the bacterial ribosome.

The propanediol (B1597323) side chain: This chain, with its hydroxyl groups, plays a vital role in binding to the ribosome. Modifications to this part of the molecule can have a profound impact on activity. mdpi.com

The dichloroacetyl moiety: This group is essential for the antibacterial action of chloramphenicol. Its replacement with other acyl groups often leads to a reduction or loss of activity. youtube.com

The design of this compound derivatives would, therefore, need to consider the consequences of altering two of these key pharmacophoric features simultaneously. The reduction of the nitro group and the oxidation of the hydroxyl group represent significant departures from the optimal structure for antibacterial activity, suggesting that such derivatives might be designed to explore other biological activities or to understand the molecular basis of chloramphenicol's toxicity. nih.gov

Systematic Chemical Modifications and their Biological Impact

Systematic modifications of the chloramphenicol structure have provided a detailed map of its SAR. The alterations that define this compound—the amino group and the ketone function—have been studied individually, and their effects on biological activity are well-documented.

Modification of the p-Nitrophenyl Group:

The reduction of the p-nitro group to a primary amine results in a compound known as amino-chloramphenicol. This modification leads to a dramatic loss of antibacterial activity. nih.gov The nitro group's electron-withdrawing nature is considered important for the molecule's interaction with its ribosomal target. Intermediates in the reduction of the nitro group, such as the nitroso and hydroxylamine (B1172632) derivatives, have also been synthesized and tested, and they too show significantly reduced or no antibacterial activity compared to the parent compound. nih.gov

Modification of the Propanediol Side Chain:

The oxidation of the secondary hydroxyl group at C-1' of the propanediol side chain to a ketone yields dehydrochloramphenicol (B1197969). This structural change also results in a loss of antibacterial activity. youtube.com The hydroxyl group is known to form a critical hydrogen bond with the 23S rRNA of the bacterial ribosome, and its removal or modification disrupts this key interaction, thereby abolishing the inhibitory effect on protein synthesis. mdpi.com Dehydrochloramphenicol is a known metabolite of chloramphenicol produced by some intestinal bacteria and has been implicated in the toxic side effects of the parent drug. jetir.orgnih.gov The formation of this compound has been observed as a subsequent metabolic step in bone marrow, suggesting a potential role in the genotoxicity of chloramphenicol metabolites. nih.gov

The following table summarizes the impact of these and other key modifications on the antibacterial activity of chloramphenicol analogs.

| Compound | Modification from Chloramphenicol | Impact on Antibacterial Activity | Reference(s) |

| Amino-chloramphenicol | p-Nitro group reduced to an amino group. | Loss of activity. | nih.gov |

| Dehydrochloramphenicol | Secondary hydroxyl group oxidized to a ketone. | Loss of activity. | youtube.com |

| This compound | Both p-nitro group reduction and secondary hydroxyl oxidation. | Expected loss of antibacterial activity; implicated in toxicity. | nih.gov |

| Thiamphenicol | p-Nitro group replaced by a methylsulfonyl group. | Retains broad-spectrum activity, with some differences in potency. | nih.gov |

| Florfenicol | p-Nitro group replaced by a methylsulfonyl group and C-3 hydroxyl replaced by fluorine. | Retains and in some cases has enhanced activity; active against some chloramphenicol-resistant strains. | nih.gov |

| Chloramphenicol Palmitate | Esterification of the primary hydroxyl group. | Prodrug; inactive until hydrolyzed to chloramphenicol. | slideshare.net |

| Pyridine Analog | p-Nitrophenyl group replaced by a pyridyl group. | Significantly reduced activity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using statistical models. mdpi.comresearchgate.net For chloramphenicol and its analogs, QSAR models have been developed to understand the physicochemical properties that govern their antibacterial potency. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of new derivatives.

While no specific QSAR models for this compound have been reported, the principles derived from studies on other chloramphenicol analogs can provide predictive insights. A QSAR model for a series of chloramphenicol derivatives would likely highlight the importance of:

Electronic properties of the aromatic ring: Descriptors related to the electron-withdrawing or donating nature of the substituent at the para position would be significant, explaining the loss of activity when the nitro group is replaced by an amino group.

Hydrogen bonding capacity: Descriptors that quantify the ability of the propanediol hydroxyl groups to act as hydrogen bond donors would be crucial, accounting for the inactivity of dehydrochloramphenicol.

Stereochemical descriptors: Parameters that define the three-dimensional arrangement of the molecule would be essential to capture the strict stereospecificity required for activity.

Predictive analytics based on such QSAR models would forecast that this compound, lacking both the key electronic feature of the nitro group and the hydrogen-bonding capacity of the secondary hydroxyl group, would have negligible antibacterial activity.

Pharmacophore Elucidation and Ligand Design Strategies

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov For chloramphenicol, a pharmacophore model for antibacterial activity would include:

An aromatic ring feature corresponding to the p-nitrophenyl group.

A hydrogen bond acceptor feature representing the oxygen atoms of the nitro group.

Two hydrogen bond donor features from the hydroxyl groups of the propanediol side chain.

A hydrogen bond acceptor feature from the carbonyl oxygen of the dichloroacetyl moiety.

Specific spatial relationships between these features, dictated by the D-threo stereochemistry.

Ligand design strategies based on this pharmacophore would focus on maintaining these key features while modifying other parts of the molecule to improve properties such as potency, spectrum of activity, or resistance to bacterial enzymes. nih.gov

The structure of this compound violates several key features of the established chloramphenicol pharmacophore for antibacterial activity. The replacement of the nitro group with an amino group alters the electronic character and hydrogen bonding potential at that position. More critically, the conversion of the secondary hydroxyl group to a ketone removes an essential hydrogen bond donor site. Therefore, based on pharmacophore modeling, this compound would not be predicted to be an effective antibacterial agent acting via the same mechanism as chloramphenicol. Its design would likely be aimed at investigating other biological targets or toxicological pathways. nih.gov

Advanced Analytical Methodologies for Aminodehydrochloramphenicol Research

Chromatographic Techniques for Separation and Quantification in Research Samplesoup.comresearchgate.net

Chromatography is a fundamental technique for separating Aminodehydrochloramphenicol from its parent compound, chloramphenicol (B1208), and other related substances. oup.com The choice of chromatographic method is crucial and depends on factors such as the complexity of the sample matrix, the required sensitivity, and the physicochemical properties of the analyte. rjlbpcs.com

High-Performance Liquid Chromatography (HPLC) Method Developmentoup.comscispace.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. researchgate.net The development of a robust HPLC method involves optimizing several key parameters to achieve effective separation and quantification. rjlbpcs.commolnar-institute.com

The primary goal in HPLC method development is to achieve baseline separation of this compound from closely related compounds, such as chloramphenicol, dehydrochloramphenicol (B1197969), and nitrophenylaminopropanediol. oup.comoup.com Reversed-phase HPLC is the preferred mode, utilizing a non-polar stationary phase and a polar mobile phase. scispace.comamericanpharmaceuticalreview.com The choice of stationary phase, typically a C8 or C18 column, is critical for determining selectivity and retention behavior. nih.govijarsct.co.in

Method optimization involves adjusting the mobile phase composition, pH, and flow rate. molnar-institute.com For instance, a mobile phase consisting of a mixture of an aqueous buffer (like sodium pentanesulfonate solution) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. scispace.com One study successfully achieved baseline separation of this compound and three related compounds in under 26 minutes. oup.comoup.com The use of derivatizing agents can also be employed to separate stereoisomers if required. nih.gov

Table 1: Example HPLC Method Parameters for Separation of Chloramphenicol-Related Compounds

| Parameter | Condition | Source |

| Technique | Reversed-Phase HPLC | scispace.com |

| Column | C18, 5 µm, 150 mm x 4.6 mm | scispace.com |

| Mobile Phase | 0.012 M Sodium pentanesulfonate, Acetonitrile, Glacial Acetic Acid (85:15:1, v/v) | scispace.com |

| Elution | Isocratic | scispace.com |

| Flow Rate | 2.0 mL/min | scispace.com |

| Detection | UV at 278 nm | scispace.com |

| Analysis Time | < 26 minutes for four compounds | oup.com |

Gas Chromatography (GC) with Advanced Detectorsjournalijar.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile or semi-volatile compounds. journalijar.com For a compound like this compound, which has polar functional groups (-OH, -NH2), chemical derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. jfda-online.com

The choice of detector is critical for achieving the desired sensitivity and selectivity. scioninstruments.com Advanced detectors used in GC analysis include:

Flame Ionization Detector (FID): Highly sensitive to organic compounds, the FID is a robust and widely used detector. thermofisher.com

Electron Capture Detector (ECD): The ECD offers outstanding sensitivity for compounds with electronegative functional groups, such as the nitro group present in the parent structure of chloramphenicol, though this compound itself lacks this group. scioninstruments.comthermofisher.com

Nitrogen-Phosphorus Detector (NPD): An NPD provides high selectivity for compounds containing nitrogen, making it particularly suitable for the analysis of this compound due to its amino group. scioninstruments.comthermofisher.com

Modern GC systems offer flexibility with modular designs that allow for easy swapping of detectors based on the specific analytical workflow. thermofisher.comshimadzu.it

Ultra-High Performance Liquid Chromatography (UPLC)nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. ijarsct.co.in This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of chloramphenicol-related compounds, UPLC can achieve rapid separations in less than two minutes. nih.gov The development of UPLC methods often focuses on specialized column chemistries, such as phenyl-hexyl columns, to retain and separate polar metabolites. nih.gov The combination of UPLC with pre-column derivatization techniques can further enhance selectivity and sensitivity, which is particularly useful for analyzing amino compounds in complex biological samples. nih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification in Complex Biological Matrices (non-clinical)scispace.comoup.com

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of analytes in complex non-clinical biological matrices. nih.govnih.gov When coupled with a chromatographic separation technique, it provides a high degree of specificity, which is crucial for distinguishing between structurally similar compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)scispace.comoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis due to its superior sensitivity and selectivity. bioanalysis-zone.com This technique couples the separation power of HPLC or UPLC with the detection capabilities of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, this compound is first separated from other matrix components on an LC column. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. annlabmed.org Thermospray (TS) and heated-electrospray (H-ESI) are effective ionization techniques for this class of compounds. oup.comnih.gov

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, the protonated molecule [MH]+ is a prominent ion. oup.comoup.com In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as selected-reaction monitoring (SRM), provides high specificity and reduces chemical noise, allowing for accurate quantification even at very low concentrations. nih.gov

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition/Setting | Source |

| Separation | UPLC | nih.gov |

| Column | Phenyl-hexyl | nih.gov |

| Mobile Phase | Methanol : Acetic acid-ammonium acetate (B1210297) buffer (5 mM, pH 5) | nih.gov |

| Elution | Gradient | nih.gov |

| Ionization | Heated-Electrospray (H-ESI) | nih.gov |

| MS Mode | Tandem MS (MS/MS) | nih.gov |

| Monitoring | Selected-Reaction Monitoring (SRM) | nih.gov |

| Precursor Ion | [MH]+ | oup.comoup.com |

Gas Chromatography-Mass Spectrometry (GC-MS)researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. scioninstruments.com It is a robust technique for the identification and quantification of thermally stable and volatile compounds. mdpi.com As with GC analysis, this compound requires derivatization prior to GC-MS analysis to enhance its volatility. jfda-online.com This typically involves converting polar functional groups into less polar derivatives. nih.gov

After separation on the GC column, the analyte enters the MS ion source. chromatographyonline.com Negative Chemical Ionization (NCI) is a particularly effective ionization mode for related compounds and can be applied for high-sensitivity analysis. researchgate.net The mass spectrometer then analyzes the resulting ions. For quantitative analysis, selected-ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions corresponding to the derivatized analyte, thereby increasing sensitivity and selectivity. nih.gov

Proper sample preparation, including extraction and clean-up steps, is crucial to remove interfering substances from the biological matrix before GC-MS analysis. scioninstruments.com

Immunological and Biosensor-based Analytical Approaches for Research

Immunological and biosensor-based methods offer highly specific and sensitive detection of target analytes, making them valuable tools in analytical research. While specific assays for this compound are not widely documented in commercial or research literature, the principles of these techniques allow for their theoretical application and development.

Immunological Assays

Immunoassays utilize the specific binding interaction between an antibody and its corresponding antigen. promega.com For a small molecule like this compound, which acts as a hapten, the development of a specific antibody would be the first critical step. This process involves conjugating this compound to a larger carrier protein to elicit an immune response in an animal model, leading to the production of specific polyclonal or monoclonal antibodies. evitria.commoleculardevices.com

Once specific antibodies are generated, various immunoassay formats can be developed. The Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common and versatile platforms. promega.combabirus.ae A competitive ELISA, for instance, would be well-suited for quantifying this compound in research samples. In this format, the sample containing this compound would compete with a labeled version of the compound for binding to a limited number of specific antibody sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

Other immunoassay formats include radioimmunoassays (RIA), which use a radioactive isotope as a label for high sensitivity, and immunofluorescence assays (IFA). promega.comabyntek.com

Table 1: Hypothetical Development Steps for an this compound-Specific ELISA

| Step | Description | Key Considerations |

| 1. Hapten-Carrier Conjugation | Covalently linking this compound to a carrier protein (e.g., BSA, KLH). | Choice of conjugation chemistry to preserve key epitopes of the hapten. |

| 2. Immunization & Antibody Production | Injecting the conjugate into an animal to stimulate B-cells to produce antibodies. | Selection of animal model (e.g., rabbit, mouse) and immunization schedule. moleculardevices.com |

| 3. Antibody Purification & Characterization | Isolating the specific antibodies from serum and testing their affinity and specificity. | Screening against this compound and related compounds to ensure low cross-reactivity. |

| 4. Assay Development & Optimization | Developing the ELISA protocol, including coating plates, antibody concentrations, and incubation times. | Optimization of buffer conditions, blocking agents, and detection substrate for maximum signal-to-noise ratio. |

| 5. Validation | Assessing the assay's performance characteristics: sensitivity, specificity, precision, and accuracy. | Testing with spiked samples and real-world matrices to ensure reliability. |

Biosensor-based Approaches

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. mdpi.comresearchgate.net These devices can offer rapid, real-time, and potentially label-free detection.

For this compound research, an immunosensor could be developed by immobilizing the specifically generated antibodies onto a transducer surface. nih.gov Different types of transducers could be employed:

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) could monitor the binding of this compound to the immobilized antibodies in real-time by detecting changes in the refractive index at the sensor surface.

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon the binding of the analyte. mdpi.com An amperometric biosensor, for example, could be designed where an enzyme-labeled secondary antibody generates a current proportional to the amount of bound this compound.

Piezoelectric Biosensors: These sensors utilize quartz crystals that oscillate at a specific frequency. The binding of the target molecule to the crystal surface causes a change in mass, which in turn alters the oscillation frequency, providing a quantifiable signal.

The development of such biosensors could enable high-throughput screening and on-site analysis in research settings. nih.gov

Hyphenated Techniques and Multi-Omics Integration in this compound Studies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.goviipseries.orgnumberanalytics.com For a compound like this compound, which may be present in biological samples alongside its parent compound and other metabolites, these techniques are essential for accurate identification and quantification.

Hyphenated Techniques

The combination of liquid chromatography (LC) with mass spectrometry (MS) is a cornerstone of modern bioanalysis. humanjournals.comresearchgate.net Research has confirmed the use of high-performance liquid chromatography (HPLC) for the detection of this compound. Furthermore, thermospray liquid chromatography-mass spectrometry (LC-MS) has been successfully applied to analyze chloramphenicol and its related compounds, achieving baseline separation of this compound. This technique provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, offering a high degree of confidence in the identification of the compound.

Tandem mass spectrometry (MS/MS) can further enhance specificity and provide structural information through the fragmentation of the parent ion into characteristic product ions. nih.gov

Table 2: Illustrative Parameters for LC-MS/MS Analysis of this compound

| Parameter | Example Specification | Purpose |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with shorter analysis times. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | Elutes compounds from the column with varying polarity. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS analysis. |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Orbitrap | Selects the precursor ion and detects specific product ions for quantification (QqQ) or provides high-resolution mass accuracy (Orbitrap). |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition. |

Other hyphenated techniques like LC-NMR could provide even more detailed structural elucidation without the need for extensive purification, while LC-IR could offer information about specific functional groups present in the molecule. nih.govijpsr.com

Multi-Omics Integration

Multi-omics approaches aim to provide a holistic view of a biological system by integrating data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontlinegenomics.companomebio.com The analysis of this compound fits naturally into the field of metabolomics, which is the comprehensive study of small molecules (metabolites) within a biological system.

In a multi-omics study, the concentration of this compound, as determined by a hyphenated technique like LC-MS/MS, could be correlated with changes at other molecular levels. For example, researchers could investigate:

Transcriptomics: How the presence of this compound correlates with changes in the expression of genes encoding metabolic enzymes or stress-response proteins.

Proteomics: Whether the abundance of certain proteins is altered in response to the compound, potentially identifying protein targets or downstream effects. researchgate.net

Genomics: If genetic variations in certain populations or cell lines influence the metabolic pathway leading to the formation of this compound. generalmetabolics.com

By integrating these datasets, researchers can move beyond simple quantification and begin to understand the functional role and impact of this compound within complex biological networks, potentially uncovering mechanisms of action or identifying novel biomarkers. frontlinegenomics.com

Theoretical and Computational Studies of Aminodehydrochloramphenicol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. numberanalytics.comjstar-research.com Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to solve the Schrödinger equation, providing a detailed description of the electron distribution within the molecule. numberanalytics.complos.org

For Aminodehydrochloramphenicol, these calculations could elucidate key electronic parameters. numberanalytics.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov The distribution of electron density and the molecular electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for intermolecular interactions. jstar-research.com

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests polarity and the potential for dipole-dipole interactions. |

| Electron Affinity | 1.0 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron from the molecule. |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Furthermore, quantum chemical methods can predict spectroscopic properties, such as NMR and UV-Visible spectra, which can be compared with experimental data to validate the computational model. plos.org This synergy between theoretical and experimental spectroscopy provides a robust characterization of the molecule's structure. nih.gov

Molecular Dynamics (MD) Simulations of this compound and its Biological Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its conformational changes and interactions with its environment. nih.govlibretexts.org By solving Newton's equations of motion for every atom in the system, MD simulations can reveal how this compound might behave in a biological system, such as in solution or when interacting with a protein. mpg.deepfl.ch

Simulations of this compound in an aqueous environment would show how the molecule's conformation is influenced by water molecules and could reveal stable and transient structures. When studying its interaction with a biological target, such as a bacterial ribosome, MD simulations can provide insights into the stability of the complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. nih.govmdpi.com This information is crucial for understanding the mechanism of action at a molecular level. nih.gov

Table 2: Potential Insights from MD Simulations of an this compound-Ribosome Complex

| Simulation Parameter | Hypothetical Observation | Implication |

| Root Mean Square Deviation (RMSD) | Low and stable RMSD for the ligand within the binding site. | Indicates a stable binding mode. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between the nitro group of the ligand and specific ribosomal residues. | Highlights key interactions for binding affinity. |

| Conformational Changes | Minor conformational adjustments in the binding pocket upon ligand binding. | Suggests an induced-fit binding mechanism. |

| Binding Free Energy Calculation | Favorable binding free energy. | Predicts a strong and spontaneous interaction. |

Note: These are hypothetical outcomes that would be investigated through MD simulations.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. europeanreview.orgmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating binding modes. als-journal.comnih.gov For this compound, docking studies could be used to predict its binding affinity and pose within the active site of known and potential biological targets. nih.gov The scoring functions used in docking programs estimate the binding energy, allowing for the ranking of different poses and comparison with other ligands. europeanreview.org

Virtual screening, an extension of molecular docking, involves docking a large library of compounds against a specific target to identify potential hits. wikipedia.orgnih.gov Conversely, reverse virtual screening can be employed for a compound like this compound. In this approach, the molecule is docked against a wide array of known protein structures to identify potential new biological targets, which can be invaluable for understanding its broader pharmacological profile or for drug repurposing. frontiersin.org

Table 3: Illustrative Results from a Molecular Docking Study of this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| Bacterial 50S Ribosomal Subunit | -8.5 | Hydrogen bonds with 23S rRNA bases, hydrophobic interactions with ribosomal proteins. |

| Chloramphenicol (B1208) Acetyltransferase | -7.2 | Potential for steric hindrance preventing efficient binding. |

| Human Mitochondrial Ribosome | -6.1 | Weaker interactions compared to the bacterial ribosome, suggesting potential for selectivity. |

Note: These docking scores and interactions are for illustrative purposes and would be the output of a computational docking study.

Computational Prediction of Reactivity and Metabolic Fate (non-clinical, mechanistic)

Computational methods can be used to predict the chemical reactivity and potential metabolic transformations of a molecule. jstar-research.comrsc.org Understanding a compound's metabolic fate is a critical aspect of drug development. lhasalimited.org

For this compound, computational tools can predict sites of metabolism (SoMs), which are the atoms most likely to undergo enzymatic reactions in the body. univie.ac.at This is often achieved using machine learning models trained on large databases of known metabolic transformations or through quantum chemical calculations that identify the most reactive sites. univie.ac.atnih.gov For instance, the aromatic ring and the nitro group would be primary candidates for oxidative and reductive metabolism, respectively. Predicting the products of Phase I (e.g., hydroxylation, reduction) and Phase II (e.g., glucuronidation, sulfation) metabolism can help in identifying potential metabolites that might be formed. nih.gov These in silico predictions can guide subsequent in vitro and in vivo metabolic studies. mdpi.com

Table 4: Predicted Sites of Metabolism for this compound

| Predicted Metabolic Reaction | Likely Site on this compound | Computational Method |

| Nitro-reduction | Nitro group | Quantum mechanics (electron affinity), rule-based systems. |

| Aromatic hydroxylation | Phenyl ring | Reactivity indices from DFT, machine learning models. |

| Oxidation of the propanediol (B1597323) side chain | Hydroxyl groups | Bond dissociation energy calculations. |

| Glucuronidation | Hydroxyl groups | Docking with UDP-glucuronosyltransferase models. |

Note: This table represents potential metabolic pathways that would be investigated computationally.

Future Research Directions and Unresolved Questions

The study of lesser-known chemical compounds often presents a frontier for scientific discovery. Aminodehydrochloramphenicol, a compound related to the antibiotic chloramphenicol (B1208), falls into this category. While direct research on this specific molecule is limited, its structural relationship to a well-known antibiotic suggests potential avenues for future investigation. This article explores the prospective research directions, emerging technologies, and unresolved questions surrounding this compound.

Q & A

Q. What criteria should guide the selection of in silico models for predicting this compound’s metabolic pathways?

- Methodology : Prioritize tools with validated cytochrome P450 (CYP) isoform databases (e.g., Schrödinger’s ADMET Predictor, SwissADME). Compare predictions against in vitro microsomal incubation data. Use receiver operating characteristic (ROC) curves to assess model accuracy for phase I/II metabolites .

Tables of Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.